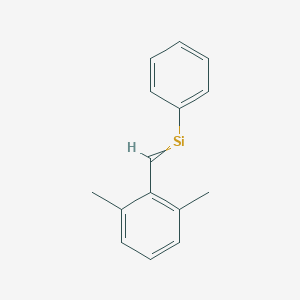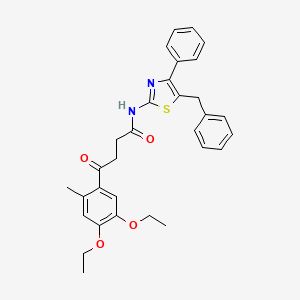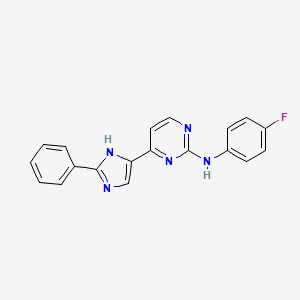
2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- is a fluorinated pyridine derivative with the molecular formula C9H13FN2 This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and multiple methyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl-, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C). This method can yield a mixture of fluorinated products, including 2-fluoropyridine and 2,6-difluoropyridine .
Another method involves the substitution reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature (20 °C), resulting in the formation of 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom and methyl groups on the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, particularly in imaging and radiolabeling.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- involves its interaction with molecular targets through its fluorine and methyl groups. The electron-withdrawing effect of the fluorine atom can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include inhibition of enzymes or interaction with receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Bromo-2-fluoropyridine
Uniqueness
2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- is unique due to the presence of both a fluorine atom and multiple methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as reduced basicity and altered reactivity compared to other fluorinated pyridines .
Properties
CAS No. |
648924-39-4 |
|---|---|
Molecular Formula |
C9H13FN2 |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-fluoro-N,N,5,6-tetramethylpyridin-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-6-5-8(10)9(12(3)4)11-7(6)2/h5H,1-4H3 |
InChI Key |
AVJQMGLQMSDRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)N(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)



![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)


![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
